molecular formula C4H10N2Si B103560 Trimethylsilyldiazomethane CAS No. 18107-18-1

Trimethylsilyldiazomethane

Cat. No. B103560
CAS RN: 18107-18-1
M. Wt: 114.22 g/mol
InChI Key: ONDSBJMLAHVLMI-UHFFFAOYSA-N
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Description

Trimethylsilyldiazomethane is a versatile reagent in organic synthesis, known for its applications in various chemical reactions. It is a stable, greenish-yellow liquid that can be isolated by gas chromatography and has been used as a safer, non-explosive, and less-toxic alternative to diazomethane, especially in derivatization reactions for gas chromatography applications .

Synthesis Analysis

The synthesis of trimethylsilyldiazomethane has been achieved through the action of aqueous KOH on nitroso-N-(trimethylsilylmethyl)urea. This method provides a convenient route to the reagent, which is then used in further synthetic applications .

Molecular Structure Analysis

Trimethylsilyldiazomethane's molecular structure allows it to participate in various chemical reactions. Its trimethylsilyl group imparts stability to the diazomethane moiety, facilitating its use in different synthetic contexts without the risks associated with diazomethane .

Chemical Reactions Analysis

This reagent has been employed in a range of chemical reactions, including aziridination of imines, where it adds to N-sulfonyl imines to afford aziridines with high cis stereoselectivities . It is also used in the synthesis of multisubstituted 1,3-butadienes through double addition to alkynylboronates catalyzed by ruthenium . Furthermore, trimethylsilyldiazomethane participates in 1,3-dipolar cycloadditions with alpha,beta-unsaturated esters, leading to various pyrazoline products . The reagent has been compared with ethyl diazoacetate for the metal-catalyzed formation and [2,3] sigmatropic rearrangement of allyl sulfides, showing slightly better yields . Additionally, it reacts with alkyl halides to give α-trimethylsilyldiazoalkanes, which are oxidized to acylsilanes , and with aryl or vinyl ketenes to produce trimethylsilylated styrenes or 1,3-dienes . It is also an efficient reagent for the methylation of carboxylic acids and alcohols in natural products , and for the homologation of ketones to give chain- or ring-homologated ketones .

Physical and Chemical Properties Analysis

Trimethylsilyldiazomethane exhibits properties that make it a valuable reagent in organic synthesis. It is a stable liquid that can be handled more safely than diazomethane, reducing the risks of explosion and toxic exposure. Its reactions often proceed under mild conditions and can yield products in good to excellent yields. The reagent's steric and electronic properties have been investigated to understand its reactivity and selectivity in various chemical transformations .

Scientific Research Applications

1. Preparation of Methyl Esters

Trimethylsilyldiazomethane (TMSCHN2) is utilized in organic synthesis, specifically in the preparation of methyl esters from various carboxylic acids. This process is efficient and offers excellent yields, making TMSCHN2 a valuable reagent in chemical analysis, including gas chromatographic analysis of fatty acids (Hashimoto, Aoyama, & Shioiri, 1981).

2. Aziridination of Imines

TMSCHN2 has been found effective in the aziridination of imines, leading to the formation of aziridines with good yields and high cis stereoselectivities. The silyl group in TMSCHN2 can be substituted, allowing for high selectivity in subsequent chemical reactions (Aggarwal & Ferrara, 2000).

3. Homologation of Ketones

In the presence of boron trifluoride etherate, TMSCHN2 reacts with various ketones to produce homologated ketones. This reaction demonstrates TMSCHN2's utility as a safer alternative to hazardous diazomethane in homologation reactions (Hashimoto, Aoyama, & Shioiri, 1982).

4. Synthesis of Cytotoxic Quinolin-2-ones

TMSCHN2, in the presence of scandium catalysts, promotes the ring expansion of isatins or imino isatins, leading to the efficient production of 3-functionalized quinolin-2-ones. This process is valuable for the synthesis of compounds with potential biological activity, such as in cancer research (Alcaide, Almendros, Aragoncillo, Gómez-Campillos, Arnó, & Domingo, 2012).

5. Methylation of Non-Acidic Alcohols

TMSCHN2 serves as an agent for the methylation of non-acidic alcohols. It provides a practical approach to methylation, avoiding the use of more toxic and explosive diazomethane, which is significant in the study of alkaloids (Coop, Cunningham, & Thatcher, 2006).

6. Derivatization in Gas Chromatography

Trimethylsilyldiazomethane is used for the derivatization of phenols in gas chromatography. It offers a safer and less toxic alternative to diazomethane, with comparable yields and derivatization efficiency (van T Erve, Rautiainen, Robertson, & Luthe, 2010).

Safety And Hazards

Trimethylsilyldiazomethane is highly toxic . It has been implicated in the death of at least two chemists . Inhalation of diazomethane is known to cause pulmonary edema; trimethylsilyldiazomethane is suspected to behave similarly .

Future Directions

Trimethylsilyldiazomethane has been described as a safe, non-explosive, cost-effective, and less-toxic reagent for phenol derivatization in GC applications . It has been used as a reliable, clean, safe, easier to handle, time-saving, and cost-efficient alternative . It has been described as an O-methylation reagent in synthetic organic reactions, including the Arndt-Eistert homologation, O-methylation of carboxylic acids, and even phenols in pure solvents .

properties

IUPAC Name

diazomethyl(trimethyl)silane
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InChI

InChI=1S/C4H10N2Si/c1-7(2,3)4-6-5/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONDSBJMLAHVLMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID8074653
Record name Silane, (diazomethyl)trimethyl-
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Molecular Weight

114.22 g/mol
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Physical Description

Greenish-yellow liquid; [HSDB]
Record name Trimethylsilyldiazomethane
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Boiling Point

96 °C at 775 mm Hg
Record name Trimethylsilyldiazomethane
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Solubility

Soluble in most organic solvents, Insoluble in water
Record name Trimethylsilyldiazomethane
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Product Name

Trimethylsilyldiazomethane

Color/Form

Greenish-yellow liquid

CAS RN

18107-18-1
Record name Trimethylsilyldiazomethane
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Record name Trimethylsilyldiazomethane
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Record name Silane, (diazomethyl)trimethyl-
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Record name TRIMETHYLSILYLDIAZOMETHANE
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Record name Trimethylsilyldiazomethane
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URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8011
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5,140
Citations
D Seyferth, AW Dow, H Menzel… - Journal of the American …, 1968 - ACS Publications
… We have prepared trimethylsilyldiazomethane by a less hazardous route.3 We report our … The preparation of trimethylsilyldiazomethane is describedby the reaction sequence given. …
Number of citations: 152 pubs.acs.org
T SHIOIRI, T AOYAMA - Journal of Synthetic Organic Chemistry …, 1986 - jstage.jst.go.jp
Various aspects of trimethylsilyldiazomethane (Me 3 SiCHN 2, TMSCHN 2) in organic synthesis as a stable and safe substitute for hazardous diazomethane are reviewed in the …
Number of citations: 40 www.jstage.jst.go.jp
NS Hodnett - Synlett, 2003 - thieme-connect.com
The commercially available reagent trimethylsilyldiazomethane1 can be used as a stable and safe alternative to diazomethane in one-carbon homologations, as in the Arndt–Eistert …
Number of citations: 18 www.thieme-connect.com
D Seyferth, H Menzel, AW Dow, TC Flood - Journal of Organometallic …, 1972 - Elsevier
… of trimethylsilyldiazomethane. However, we note that Lappert and Poland6 have prepared adducts of trimethylsilyldiazomethane … Our further investigations of trimethylsilyldiazomethane …
Number of citations: 121 www.sciencedirect.com
J Podlech - Journal für Praktische Chemie/Chemiker‐Zeitung, 1998 - Wiley Online Library
Diazomethane, though intensively used in organic synthesis [1, 21, is notoriously dangerous to handle, since it is highly toxic, thermally labile and potentially explosive [3]. Due to these …
Number of citations: 50 onlinelibrary.wiley.com
EL Dias, M Brookhart, PS White - Journal of the American …, 2001 - ACS Publications
… rhodium (I)-trimethylsilyldiazomethane complex, 2, which has … at-78 C with trimethylsilyldiazomethane (eq 1) produced a … the two bis-trimethylsilyldiazomethane complexes …
Number of citations: 70 pubs.acs.org
ML Kuitunen, JC Dutoit… - Journal of …, 2022 - jast-journal.springeropen.com
… In this study, the derivatization conditions for trimethylsilyldiazomethane (TMSDAM) methylation were optimized for rapid GC–MS screening. Optimized methylation of APAs and SAs …
Number of citations: 1 jast-journal.springeropen.com
N Hashimoto, T Aoyama, T Shioiri - Chemical and Pharmaceutical …, 1981 - jstage.jst.go.jp
Trimethylsilyldiazomethane (TMSCHNQ), known as a stable and safe substitute for highly toxic and explosive diazomethane in the Arndt—Eistert synthesis and homologation of …
Number of citations: 555 www.jstage.jst.go.jp
A Leggio, A Liguori, F Perri, C Siciliano… - Chemical biology & …, 2009 - Wiley Online Library
… Trimethylsilyldiazomethane allows the chemo-specific methylation of the carboxyl … from trimethylsilyldiazomethane, a safe precursor, easy to prepare (8, 9). Trimethylsilyldiazomethane …
Number of citations: 13 onlinelibrary.wiley.com
D Simovic, M Di, V Marks, DC Chatfield… - The Journal of organic …, 2007 - ACS Publications
The 1,3-dipolar cycloaddition of trimethylsilyldiazomethane with α,β-unsaturated esters was examined. The resulting 1-pyrazolines isomerize to regioisomeric 2-pyrazolines (a or b) or …
Number of citations: 33 pubs.acs.org

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